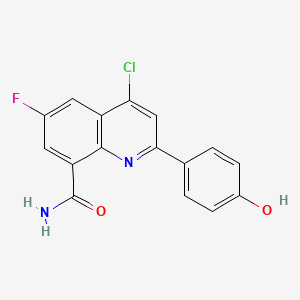

4-Chloro-6-fluoro-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydroquinoline-8-carboxamide

Description

Properties

CAS No. |

655222-76-7 |

|---|---|

Molecular Formula |

C16H10ClFN2O2 |

Molecular Weight |

316.71 g/mol |

IUPAC Name |

4-chloro-6-fluoro-2-(4-hydroxyphenyl)quinoline-8-carboxamide |

InChI |

InChI=1S/C16H10ClFN2O2/c17-13-7-14(8-1-3-10(21)4-2-8)20-15-11(13)5-9(18)6-12(15)16(19)22/h1-7,21H,(H2,19,22) |

InChI Key |

CBZNVSMJCIVGJM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3C(=O)N)F)C(=C2)Cl)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- The quinoline nucleus is often prepared from substituted anilines or acetophenones.

- For example, 3,4-dimethoxyaniline derivatives are used to build quinoline cores with methoxy groups, which can be later converted to fluoro substituents.

- Chlorination at position 4 is typically achieved by chlorinating 4-hydroxyquinoline intermediates using phosphorus trichloride or similar chlorinating agents.

Representative Method for 4-Chloro-6,7-dimethoxyquinoline (Related Intermediate)

A well-documented method (CN106008336A) for preparing 4-chloro-6,7-dimethoxyquinoline involves:

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Nitration | 3,4-Dimethoxyacetophenone nitrated to 2-nitro-4,5-dimethoxyacetophenone |

| 2 | Condensation | Condensation with N,N-dimethylformamide dimethyl acetal to form a propenone intermediate |

| 3 | Reductive Cyclization | Catalytic hydrogenation to induce reductive ring closure forming 4-hydroxy-6,7-dimethoxyquinoline |

| 4 | Chlorination | Chlorination of hydroxyquinoline with phosphorus trichloride to yield 4-chloro-6,7-dimethoxyquinoline |

This route can be adapted to introduce fluoro substituents by replacing methoxy groups with fluorine via nucleophilic aromatic substitution or direct fluorination methods.

Installation of the 2-(4-oxocyclohexa-2,5-dien-1-ylidene) Moiety

- This substituent corresponds to a cyclohexadienone structure conjugated to the quinoline at position 2 via a double bond.

- It can be introduced by condensation of the quinoline-2-carbaldehyde or quinoline-2-ketone intermediate with a suitable cyclohexadienone precursor.

- Alternatively, a Michael addition or Knoevenagel-type condensation with 1,4-benzoquinone derivatives can be employed to form the conjugated system.

Formation of the 8-Carboxamide Group

- The carboxamide at position 8 is typically introduced by functionalizing the quinoline ring at this position with a carboxylic acid or ester group, followed by amidation.

This can be achieved by:

- Direct carboxylation of the quinoline ring at position 8 via lithiation and CO2 quenching.

- Hydrolysis of an ester intermediate to the acid, then conversion to the amide using standard coupling reagents (e.g., EDC, DCC) or via acid chloride intermediates.

Summary Table of Preparation Steps

| Step No. | Target Transformation | Typical Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Quinoline core synthesis | Condensation of substituted anilines and ketones | Methoxy groups introduced for later fluorination |

| 2 | Nitration and reduction | HNO3 for nitration; catalytic hydrogenation | Prepares intermediates for ring closure |

| 3 | Reductive cyclization | Pd/C or Raney Ni hydrogenation | Forms hydroxyquinoline intermediate |

| 4 | Chlorination at position 4 | Phosphorus trichloride (PCl3) or POCl3 | Converts hydroxy to chloro group |

| 5 | Fluorination at position 6 | Nucleophilic aromatic substitution or electrophilic fluorination reagents | Selective fluorination methods |

| 6 | Introduction of 2-(4-oxocyclohexa-2,5-dien-1-ylidene) substituent | Knoevenagel condensation or Michael addition with quinone derivatives | Forms conjugated cyclohexadienone moiety |

| 7 | Carboxamide formation at position 8 | Hydrolysis of ester to acid, then amidation with amines | Standard peptide coupling or acid chloride methods |

Research Findings and Optimization Notes

- The chlorination step is critical and requires controlled conditions to avoid over-chlorination or degradation of sensitive groups.

- Fluorination selectivity is influenced by the electronic nature of substituents; methoxy groups can be converted to fluorine via nucleophilic aromatic substitution under harsh conditions.

- The conjugation of the cyclohexadienone moiety at position 2 enhances the compound’s electronic properties but requires careful control of condensation conditions to avoid polymerization or side reactions.

- Amidation at position 8 is generally high-yielding when using activated acid derivatives and mild coupling agents.

- Purification typically involves recrystallization or chromatographic techniques due to the compound’s complexity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-fluoro-2-(4-hydroxyphenyl)quinoline-8-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace halogen atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 4-chloro-6-fluoro-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydroquinoline-8-carboxamide exhibit significant anticancer properties. Studies have shown that quinoline derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that derivatives with similar structures could target specific pathways involved in cancer cell survival, making them potential candidates for further development as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research has revealed that quinoline derivatives can exhibit broad-spectrum antimicrobial effects against various pathogens. This is particularly relevant in an era where antibiotic resistance is a growing concern. The mechanism often involves the inhibition of bacterial DNA gyrase, which is crucial for bacterial replication .

Materials Science

Organic Electronics

In materials science, this compound has potential applications in organic electronics. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films and its favorable charge transport characteristics are key factors that enhance device performance .

Organic Synthesis

Building Block in Synthesis

The compound serves as a valuable building block in organic synthesis. Its reactive functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions. This versatility makes it an important intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals .

Case Studies

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoro-2-(4-hydroxyphenyl)quinoline-8-carboxamide involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . This compound may also interact with other enzymes and receptors, contributing to its diverse biological activities.

Comparison with Similar Compounds

Table 1: Key Comparative Properties

| Compound Name | Core Structure | Halogen Substituents | Carboxamide Position | Notable Properties |

|---|---|---|---|---|

| Target Compound | Dihydroquinoline | Cl (4), F (6) | 8 | High conjugation, potential bioactivity |

| 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one | Carbazole | Cl (6) | N/A | Moderate solubility, planar structure |

| 3-Chloro-N-(2-methoxy-5-methylphenyl)propanamide | Propanamide | Cl (3) | N/A | Flexible backbone, lower melting point |

| Fluorochem’s Cyclopentaquinoline derivative | Cyclopentaquinoline | None | N/A | Nitro group enhances reactivity |

Research Findings and Implications

- Structural Rigidity: The cyclohexadienone moiety introduces strain and conjugation, which may impact crystal packing (as studied via SHELX-based crystallography) and intermolecular interactions .

- Biological Relevance: While direct activity data for the target compound is unavailable, structurally related quinoline carboxamides are known for antimicrobial and anticancer properties. The dual halogenation (Cl/F) could synergistically improve target affinity or pharmacokinetics.

Biological Activity

4-Chloro-6-fluoro-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydroquinoline-8-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a quinoline core and halogen substitutions, suggest a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H10ClFN2O2 with a molecular weight of 316.71 g/mol. The compound features:

- Quinoline Core : A bicyclic structure that enhances biological activity.

- Halogen Substituents : The presence of chlorine and fluorine increases reactivity and potential interactions with biological targets.

- Cyclohexadiene Moiety : This component introduces additional reactivity due to its conjugated double bond system.

Anticancer Properties

Research indicates that compounds structurally similar to this compound exhibit various anticancer activities. For instance:

-

Cytotoxicity Studies : The compound has shown significant cytotoxic effects against various cancer cell lines, including:

- HCT116 (Colorectal Cancer)

- A549 (Lung Cancer)

- K562 (Leukemia)

- Mechanism of Action : The compound's mechanism involves interaction with cellular targets that regulate cell proliferation and survival. It has been observed to disrupt mitochondrial function and activate caspase pathways leading to programmed cell death .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Its structural features allow it to interfere with bacterial cell wall synthesis and inhibit the growth of Gram-positive and Gram-negative bacteria. Notable findings include:

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 18 | 32 µg/mL |

| Escherichia coli | 15 | 64 µg/mL |

| Pseudomonas aeruginosa | 20 | 16 µg/mL |

These results indicate that the compound could be developed as a novel antimicrobial agent .

Synthesis

The synthesis of this compound can be achieved through several methods. One notable approach involves the reaction of appropriate quinoline derivatives with cyclohexadiene intermediates under controlled conditions to yield the desired product .

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Cytotoxicity : A recent study assessed the cytotoxic effects of the compound on multiple cancer cell lines. Results indicated that at concentrations above , significant apoptosis was observed in HCT116 cells .

- Antimicrobial Efficacy : Another research project evaluated the antimicrobial properties against clinical isolates and demonstrated promising results against resistant strains of bacteria .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of this compound?

Methodological Answer:

A two-step approach involving substitution and hydrolysis is commonly employed. For example, using K₂CO₃ or Cs₂CO₃ as a base in 1,4-dioxane/water under reflux (80–90°C) can facilitate substitution reactions, followed by NaOH-mediated hydrolysis at 50–60°C to yield the final product. This method minimizes by-products and achieves yields >60% . Optimization parameters include:

- Catalyst selection : Alkali carbonates improve reaction efficiency.

- Temperature control : Mild conditions prevent decomposition.

- Reagent purity : High-quality starting materials reduce side reactions.

Basic: Which spectroscopic techniques are critical for structural validation?

Methodological Answer:

- ¹H NMR : Confirms proton environments, particularly aromatic and dihydroquinoline protons.

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- IR spectroscopy : Identifies carbonyl (C=O) and carboxamide (CONH₂) groups.

Cross-referencing with computational predictions (e.g., density functional theory (DFT)-calculated spectra) enhances accuracy .

Advanced: How can the 4-oxocyclohexadienylidene moiety influence biological activity?

Methodological Answer:

The conjugated dienone system may act as a Michael acceptor, enabling covalent binding to nucleophilic residues (e.g., cysteine) in target proteins. To validate:

- Molecular docking : Screen against enzymes like c-Met kinase (linked to anticancer activity).

- Structure-activity relationship (SAR) : Synthesize analogs with modified substituents and compare bioactivity .

Advanced: How to resolve contradictions in biological assay data?

Methodological Answer:

- Orthogonal assays : Use cell-based viability assays (MTT) and enzymatic inhibition studies to cross-validate.

- Dose-response curves : Ensure consistent EC₅₀/IC₅₀ values across replicates.

- Control compounds : Include reference inhibitors (e.g., c-Met inhibitors) to benchmark activity .

Advanced: What computational methods predict target interactions?

Methodological Answer:

- Molecular dynamics (MD) simulations : Model binding stability over time.

- DFT calculations : Analyze electron distribution in the dienone moiety for reactivity.

- Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bonds with kinase ATP pockets) .

Basic: How to identify and characterize synthesis by-products?

Methodological Answer:

- TLC/HPLC : Monitor reaction progress and isolate impurities.

- High-resolution MS : Assign molecular formulas to unexpected peaks.

- NMR-guided fractionation : Purify and structurally elucidate minor components .

Advanced: What strategies assess compound stability under physiological conditions?

Methodological Answer:

- Stress testing : Incubate at pH 2–9 and 37°C for 24–72 hours.

- UV-vis spectroscopy : Track degradation via absorbance changes.

- LC-MS : Quantitate degradation products and infer pathways (e.g., hydrolysis of the carboxamide group) .

Basic: How to design cell-based assays for anticancer activity?

Methodological Answer:

- Cell lines : Use c-Met-overexpressing models (e.g., MDA-MB-231 for breast cancer).

- Endpoint assays : Measure apoptosis (Annexin V) and proliferation (BrdU incorporation).

- Pathway inhibition : Quantify phospho-c-Met levels via Western blot .

Advanced: What synthetic challenges arise from the chloro-fluoro substitution pattern?

Methodological Answer:

- Regioselectivity : Fluorine’s electronegativity may direct electrophilic substitution unpredictably. Mitigate via:

Advanced: How to evaluate metabolic stability in preclinical models?

Methodological Answer:

- In vitro microsomal assays : Incubate with liver microsomes (human/rodent) and quantify parent compound via LC-MS.

- CYP450 inhibition screening : Identify isoform-specific interactions (e.g., CYP3A4).

- In vivo pharmacokinetics : Measure plasma half-life and metabolite profiles in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.